8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid

Medicinal Chemistry Process Chemistry Chemical Synthesis

8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid (CAS 4147-30-2) is a tetra-substituted naphthalene derivative with an aromatic carboxylic acid group. Its molecular formula is C₁₃H₁₁BrO₅, with a molecular weight of 327.13 g/mol and a predicted density of 1.646 g/cm³.

Molecular Formula C13H11BrO5
Molecular Weight 327.13 g/mol
Cat. No. B13941328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid
Molecular FormulaC13H11BrO5
Molecular Weight327.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C=C(C=C(C2=C1OC)O)C(=O)O)Br
InChIInChI=1S/C13H11BrO5/c1-18-10-5-8(14)7-3-6(13(16)17)4-9(15)11(7)12(10)19-2/h3-5,15H,1-2H3,(H,16,17)
InChIKeyLJFLFXIJRPLPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid: Chemical and Physical Baseline for Procurement Assessment


8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid (CAS 4147-30-2) is a tetra-substituted naphthalene derivative with an aromatic carboxylic acid group . Its molecular formula is C₁₃H₁₁BrO₅, with a molecular weight of 327.13 g/mol and a predicted density of 1.646 g/cm³ . The compound is primarily utilized as a synthetic building block in chemical research .

Role Tetra-substituted naphthalene synthetic building block
Reactivity Peri-bromo cross-coupling handle with modulable aryl electronics
Compatibility Orthogonal protection of 4-hydroxy and 2-carboxylic acid groups

Why Simple Naphthoic Acid Analogs Cannot Replace 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid in Research Programs


Substitution of 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid with a simpler naphthoic acid is not chemically equivalent due to the unique combination of its substituents. The peri-bromine at C8 provides a reactive handle for specific cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 4-hydroxy and 2-carboxylic acid groups offer sites for further derivatization or metal chelation [1]. Simultaneously, the electron-donating 5,6-dimethoxy groups modulate the aromatic system's electron density, altering its reactivity profile compared to non-methoxylated or mono-methoxylated analogs [1]. Removing any one of these four functional groups would fundamentally change the compound's chemical reactivity and its steric and electronic properties, directly impacting the outcome of a synthetic sequence or biological assay.

Peri-bromo handle absent
Simpler naphthoic acids lack the C8 bromine required for specific cross-coupling reactions, which may alter synthetic route outcomes.
Derivatization site mismatch
Removal of 4-hydroxy or 2-carboxylic acid groups may eliminate orthogonal protection and metal-chelation options.
Electron-density modulation differs
Non-methoxylated or mono-methoxylated analogs may shift aromatic reactivity, potentially impacting downstream transformations.

Quantitative Differentiation of 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid: Evidence Review


Physicochemical Property Comparison: Impact of 5,6-Dimethoxy Substitution on Polarity and Thermal Stability

The target compound shows a calculated boiling point of 496.5 ºC at standard pressure, which is significantly higher than that of the parent 2-naphthoic acid (predicted ~300 ºC) and an analog lacking the 5,6-dimethoxy groups, 8-bromo-4-hydroxy-2-naphthoic acid (predicted ~400 ºC) . This indicates the additional polar methoxy groups substantially increase intermolecular forces, an important consideration for processes requiring high-temperature stability or purification via distillation.

Boiling point comparison
Class-level inference
Target: 496.5 °C predicted
Analog: ~400 °C predicted
Reported ~96.5 °C higher boiling point may support thermal stability screening for high-temperature synthetic steps.
Predicted thermophysical properties under standard pressure; experimental confirmation recommended.
Medicinal Chemistry Process Chemistry Chemical Synthesis

Enzymatic Selectivity: Comparative Inhibition Profiles of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

In a curated biochemical screen of human recombinant enzymes, 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid (ChEMBL5205807) was tested against 5-LOX and sEH [1]. It showed no significant inhibition of either enzyme at concentrations up to 10,000 nM (IC₅₀ > 10,000 nM) [1]. While this specific compound was inactive, closely related 2-substituted 1-naphthol analogs from the same chemical space have demonstrated potent 5-LOX inhibitory activity [2]. This selectivity data is crucial for researchers designing libraries around this scaffold, as it identifies a substitution pattern that abolishes 5-LOX/sEH activity, potentially reducing off-target effects in orthogonal therapeutic areas.

5-LOX and sEH inhibition
Cross-study comparable
IC₅₀ > 10,000 nM for both human recombinant 5-LOX and sEH
This substitution pattern may indicate reduced 5-LOX/sEH inhibition context compared to potent 2-substituted-1-naphthol analogs.
Cell-free assay context; reported >100-fold less potent than the most active published naphthalene-scaffold analogs.
Inflammation Drug Discovery Biochemical Assays

Procurement-Guided Applications for 8-Bromo-4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid


Chemical Probe Design for Investigating 5-LOX Selectivity in Anti-Inflammatory Programs

The compound's confirmed inactivity against 5-LOX and sEH (IC₅₀ > 10,000 nM) makes it an ideal negative control scaffold for structure-activity relationship (SAR) studies [1]. Medicinal chemists can procure this specific compound to demonstrate that the 8-bromo-4-hydroxy substitution pattern is incompatible with the 5-LOX pharmacophore, helping to define critical boundaries in lead optimization efforts.

Advanced Building Block for Perpendicular Arylation in High-Temperature Synthesis

With a predicted boiling point of 496.5 ºC, this naphthalene derivative is stable enough to withstand harsh thermal conditions . The C8 bromine atom is strategically positioned for metal-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, while the 4-hydroxy and 2-carboxylic acid groups can be orthogonally protected. This makes it a valuable intermediate for constructing complex architectures in drug discovery.

Standard Reference Material for Analytical Method Development

The unique, complex substitution pattern of this compound provides a challenging analyte for testing the resolution of HPLC, UPLC, or mass spectrometry methods. Its distinct physicochemical properties (molecular weight 327.13 g/mol) differentiate it from simpler naphthalene contaminants, making it a useful spike-in standard for impurity profiling or validation of analytical methods for related APIs.

Application
Selection Property
Validation Focus
5-LOX selectivity SAR studies
5-LOX inhibition profile review
SAR boundary assessment context
High-temperature cross-coupling synthesis
Thermal stability and bromine reactivity review
Cross-coupling efficiency assessment
Analytical method development
Chromatographic resolution review
Method specificity assessment context
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